
Efficacy & Pharmacokinetic/Pharmacodynamic
(PK/PD) Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Apitolisib

CAS No.: 1032754-93-0

Cat. No.: S548972

Get Quote

The following tables consolidate key quantitative data from apitolisib xenograft studies.

Table 1: In Vivo Efficacy of Apitolisib in Human Tumor Xenograft Models

Tumor Model (Cell
Line)

Dosing
Regimen

Key Efficacy
Findings

Experimental
Details
(Tumor
Volume,
Treatment
Duration)

Source/Reference

Renal Cell
Carcinoma (786-O)

Once Daily
(QD), Oral
(PO) for 17

days [1] [2]

Dose-dependent

tumor growth
inhibition [1] [2]

Start: ~181

mm³; Doses:
0.008 to 11

mg/kg;
n=6/group [1]

[2]

[1] [2]

Cholangiocarcinoma
(SNU478, SNU1196)

5 mg/kg,

Intraperitoneal
(IP)

Synergistic reduction

with
gemcitabine/cisplatin;

Tumor weight ↓ [3]

-- [3]
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Tumor Model (Cell
Line)

Dosing
Regimen

Key Efficacy
Findings

Experimental
Details
(Tumor
Volume,
Treatment
Duration)

Source/Reference

Glioblastoma (A-172,

U-118-MG)

-- In vitro: Induced

apoptosis (46.47% in
A-172 at 20 µM); In

vivo growth inhibition
[4]

-- [4]

Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters

Parameter Observed Data / Finding Experimental Context

PK: Plasma
Concentration

Samples collected pre-dose and at
0.083, 0.25, 0.5, 1, 3, 6, 9, 24 h post-

dose [1] [2]

Nude mice; Doses: 1, 5, 10 mg/kg;
n=27/dose [1] [2]

PD: pAkt
Modulation

Single oral dose (0.3, 3, 10 mg/kg) led

to pAkt reduction in tumors [1]

786-O xenografts; Tumors collected

at 0.5 to 24 h post-dose [1]

Target Modulation
Threshold

35-45% pAkt inhibition for tumor

shrinkage; 61-65% for tumor stasis [2]

Based on integrated PK-PD-efficacy

model in xenografts and patients [2]

Detailed Experimental Protocols

Here are standardized protocols for key experiments based on the search results.

Subcutaneous Xenograft Model and Efficacy Study

This protocol outlines the establishment of a xenograft model and the evaluation of apitolisib's efficacy, as

conducted in 786-O renal cell carcinoma models [1] [2].
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Animals: Female beige nude XID (bg.nu.xid Harlan) mice [1] [2].

Tumor Inoculation:
Inoculate mice subcutaneously in the right lateral thorax with tumor fragments from donor mice

[1] [2].
Monitor tumors until they reach a volume of 100–300 mm³ [1] [2].

Group Randomization: Randomize mice with similarly sized tumors into experimental groups. The
mean tumor volume at the start of dosing (Day 0) should be recorded (e.g., 181 mm³) [1] [2].

Dosing Regimen:
Compound: Apitolisib [1] [2].

Vehicle: 0.5% methylcellulose and 0.2% Tween 80 (MCT) [1] [2].
Route: Oral gavage (PO) [1] [2].

Volume: 200 µL per dose [1] [2].
Schedule: Once daily (QD) for 17 days [1] [2].

Dose Groups: Include vehicle control and multiple dose levels of apitolisib (e.g., 0.008, 0.026,
0.085, 0.256, 1, 2.5, 5, 7, 8.5, 10, 11 mg/kg) with n=6 mice per group [1] [2].

Tumor Measurement & Endpoints:
Tumor Volume (TV): Measure twice weekly using digital calipers. Calculate volume using the

formula: TV (mm³) = length × (width)² × 0.5 [1] [2].
Measurement Timepoints: Pre-dose and at 72, 96, 168, 240, 264, 336, and 408 hours from

the start of treatment [1] [2].
Humane Endpoints: Euthanize mice if they lose >20% of initial body weight or if tumors

exceed 2000 mm³ [1] [2].

Biomarker Pharmacodynamic (PD) Study

This protocol describes how to assess target engagement of apitolisib by measuring levels of phosphorylated

Akt (pAkt) in tumor tissue [1].

Animal and Tumor Model: As described in Protocol 1 [1] [2].

Dosing:
Administer a single oral dose of vehicle (MCT) or apitolisib (e.g., 0.3, 3, or 10 mg/kg) in 200 µL

of MCT [1].
Tumor Collection:

Collect tumor tissues at specific time points post-dose (e.g., 0.5, 2, 6, 12, 18, and 24 h) from
treatment groups (n=3 per time point). Collect from vehicle groups at key time points (e.g., 2, 6,

12 h; n=6 per time point) [1].
Snap-freeze tumors in liquid nitrogen and store at -80°C for subsequent analysis.

pAkt Quantification:
Homogenize tumor tissues and lysate for protein analysis.
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Quantify pAkt (Serine 473) levels using an appropriate immunoassay, such as the Meso Scale
Discovery (MSD) assay [1].
Calculate %pAkt relative to control using the formula: %pAkt = (pAkt at time point / pAkt at
baseline) × 100 where "pAkt at baseline" is the level from vehicle-treated controls [1].

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanism of apitolisib and the

workflow for the xenograft study.
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Diagram 1: Mechanism of Apitolisib. Apitolisib inhibits the PI3K/AKT/mTOR pathway by targeting both

PI3K and mTORC1, key drivers of cancer cell survival and growth [2] [5] [4].
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experimental groups

Administer treatments
(QD, PO, 17 days)

Measure tumor volume &
body weight 2-3 times/week

Biomarker Analysis:
Collect tumors at set times

for pAkt measurement

Endpoint: Analyze
tumor growth inhibition

Click to download full resolution via product page

Diagram 2: Xenograft Study Workflow. This flowchart outlines the key steps for conducting an in vivo

efficacy and pharmacodynamic study of apitolisib in a xenograft mouse model [1] [2].

Key Considerations for Researchers

Model Selection: Apitolisib has shown efficacy in models with dysregulated PI3K/AKT/mTOR
signaling, such as those with PTEN loss or PIK3CA mutations [2] [4].
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Combination Therapy: Evidence from other cancers, like cholangiocarcinoma, suggests that

combining apitolisib with standard chemotherapies (e.g., gemcitabine, cisplatin) may have
synergistic effects, enhancing tumor growth inhibition [3].

Resistance Mechanisms: Be aware that prolonged exposure to PI3K/mTOR inhibitors like apitolisib
can lead to acquired resistance. Studies in lung cancer cell lines have associated this resistance with

epithelial-mesenchymal transition (EMT) and other molecular adaptations [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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